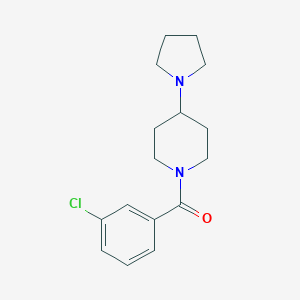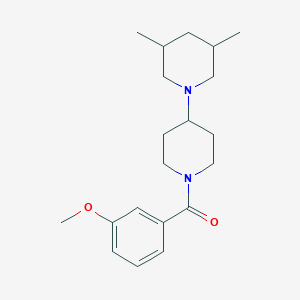![molecular formula C21H33N3O B247198 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one, also known as 4-BMC or Brephedrone, is a synthetic cathinone that has gained popularity as a recreational drug. However, its potential as a research chemical has also been explored due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one is not fully understood. However, it is believed to act as a SNDRI by blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in their extracellular concentrations, resulting in the psychostimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one include increased heart rate, blood pressure, body temperature, and respiration rate. It also leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, resulting in euphoria, increased energy, and heightened alertness. However, prolonged use of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one can lead to adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one in lab experiments is its unique chemical structure and pharmacological properties. It has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, its recreational use and potential for abuse make it difficult to obtain and regulate for research purposes.
Future Directions
For research on 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one include further studies on its mechanism of action and potential therapeutic uses. It has been suggested that 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one may have applications in the treatment of depression and attention deficit hyperactivity disorder (ADHD). Additionally, research on the long-term effects of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one use and its potential for addiction is needed to better understand its risks and benefits.
In conclusion, 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one, or 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one, is a synthetic cathinone that has gained popularity as a recreational drug. However, its potential as a research chemical has also been explored due to its unique chemical structure and pharmacological properties. Further research on its mechanism of action, potential therapeutic uses, and long-term effects is needed to better understand its risks and benefits.
Synthesis Methods
The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one involves the reaction of 4-benzylpiperazine with 1-(3-chlorophenyl)-2-(methylamino)propan-1-one. The reaction is typically carried out in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one has been studied for its potential as a psychostimulant and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It has been shown to increase locomotor activity and induce hyperthermia in animal studies. Additionally, it has been found to increase extracellular levels of dopamine, norepinephrine, and serotonin in rat brain tissue.
properties
Product Name |
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one |
|---|---|
Molecular Formula |
C21H33N3O |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H33N3O/c1-18(2)16-21(25)24-10-8-20(9-11-24)23-14-12-22(13-15-23)17-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3 |
InChI Key |
UXRYMDWSPFQZLK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1-Benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247117.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)

![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)